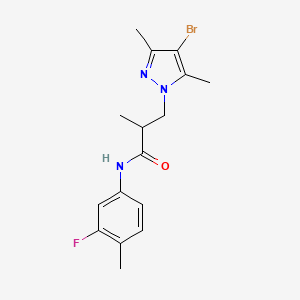![molecular formula C21H26N8O B10951435 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10951435.png)
N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. Its complex structure combines pyrazole and pyrimidine moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes::
- One synthetic approach involves cyclization of amido-nitriles, as demonstrated by Fang et al . The reaction proceeds via nickel-catalyzed addition to a nitrile precursor, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method yields 2,4-disubstituted NH-imidazoles.
- Industrial production methods may vary, but the key bond formations include the imidazole core and substituents.
Chemical Reactions Analysis
Types of Reactions::
Cyclization: The core bond formation involves cyclization reactions.
Functional Group Compatibility: The method accommodates various functional groups, including aryl halides and heterocycles.
Nickel Catalyst: Used for the cyclization step.
Mild Conditions: Allow for functional group tolerance.
- 2,4-disubstituted NH-imidazoles are the primary products.
Scientific Research Applications
This compound finds applications in:
Pharmaceuticals: Potential drug candidates due to its structural diversity.
Agrochemicals: Agricultural applications.
Dyes for Solar Cells: Emerging research in optoelectronic materials.
Functional Materials: Used in various materials science contexts.
Catalysis: As a catalyst or ligand.
Mechanism of Action
The precise mechanism remains an active area of study. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazolo[1,5-a]pyrimidines.
Similar Compounds: Provide a list of related compounds for context.
Properties
Molecular Formula |
C21H26N8O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1-butyl-5-methylpyrazol-3-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H26N8O/c1-5-7-10-28-14(3)11-19(26-28)25-21(30)17-13-24-29-18(8-9-22-20(17)29)16-12-23-27(6-2)15(16)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,25,26,30) |
InChI Key |
QJSIBGUTVVWSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=C(N(N=C4)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951359.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10951386.png)
![1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
![6-Bromo-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylate](/img/structure/B10951409.png)
![N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10951413.png)
![ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10951420.png)
![1-cyclopropyl-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10951423.png)
![propan-2-yl 4-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10951441.png)
![Ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10951442.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone](/img/structure/B10951444.png)
![Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10951454.png)
![(3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10951461.png)
![methyl [2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate](/img/structure/B10951467.png)

